molecular formula C18H11N5O9 B11960517 N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline CAS No. 6731-01-7

N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline

Cat. No.: B11960517
CAS No.: 6731-01-7
M. Wt: 441.3 g/mol
InChI Key: CMNWVSMJEYBPCQ-UHFFFAOYSA-N
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Description

N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline is a complex organic compound characterized by the presence of multiple nitro groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline typically involves the reaction of 4-nitrophenol with 2,4-dinitrochlorobenzene under basic conditions to form the intermediate 4-(2,4-dinitrophenoxy)nitrobenzene. This intermediate is then reacted with 4-nitroaniline in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled .

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Comparison: N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline is unique due to its specific arrangement of nitro groups and phenyl rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different redox properties and interaction profiles with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

6731-01-7

Molecular Formula

C18H11N5O9

Molecular Weight

441.3 g/mol

IUPAC Name

N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline

InChI

InChI=1S/C18H11N5O9/c24-20(25)12-3-7-15(16(9-12)22(28)29)19-11-1-5-14(6-2-11)32-18-8-4-13(21(26)27)10-17(18)23(30)31/h1-10,19H

InChI Key

CMNWVSMJEYBPCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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